Cas no 2162149-24-6 (Sonlicromanol hydrochloride)

Sonlicromanol hydrochloride 化学的及び物理的性質
名前と識別子
-
- 858M8246UL
- Q27896091
- (s)-6-hydroxy-2,5,7,8-tetramethyl-N-((r)-piperidin-3-yl)chroman-2-carboxamide hydrochloride
- (S)-6-Hydroxy-2,5,7,8-tetramethyl-N-((R)-piperidin-3-yl)chromane-2-carboxamide hydrochloride
- Kh-176 hydrochloride
- Sonlicromanol hydrochloride
-
- インチ: 1S/C19H28N2O3.ClH/c1-11-12(2)17-15(13(3)16(11)22)7-8-19(4,24-17)18(23)21-14-6-5-9-20-10-14;/h14,20,22H,5-10H2,1-4H3,(H,21,23);1H/t14-,19+;/m1./s1
- InChIKey: HVFWCHDZDIRYBZ-MQZJHDQISA-N
- SMILES: Cl.O1C2C(C)=C(C)C(=C(C)C=2CC[C@@]1(C)C(N[C@H]1CNCCC1)=O)O
計算された属性
- 水素結合ドナー数: 4
- 氢键受体数量: 4
- 重原子数量: 25
- 回転可能化学結合数: 2
- 複雑さ: 472
- トポロジー分子極性表面積: 70.6
Sonlicromanol hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-0077601-25mg |
Sonlicromanol hydrochloride |
2162149-24-6 | 99.59% | 25mg |
$1650.0 | 2022-04-27 | |
ChemScence | CS-0077601-100mg |
Sonlicromanol hydrochloride |
2162149-24-6 | 99.59% | 100mg |
$3900.0 | 2022-04-27 | |
ChemScence | CS-0077601-10mg |
Sonlicromanol hydrochloride |
2162149-24-6 | 99.59% | 10mg |
$800.0 | 2022-04-27 | |
1PlusChem | 1P027JRE-25mg |
Sonlicromanol hydrochloride |
2162149-24-6 | 99% | 25mg |
$2464.00 | 2023-12-19 | |
1PlusChem | 1P027JRE-50mg |
Sonlicromanol hydrochloride |
2162149-24-6 | 99% | 50mg |
$3862.00 | 2023-12-19 | |
1PlusChem | 1P027JRE-100mg |
Sonlicromanol hydrochloride |
2162149-24-6 | 99% | 100mg |
$5775.00 | 2023-12-19 | |
MedChemExpress | HY-120332-10mg |
Sonlicromanol hydrochloride |
2162149-24-6 | 99.85% | 10mg |
¥8000 | 2024-07-20 | |
MedChemExpress | HY-120332-5mg |
Sonlicromanol hydrochloride |
2162149-24-6 | 99.85% | 5mg |
¥4800 | 2024-07-20 | |
MedChemExpress | HY-120332-1mg |
Sonlicromanol hydrochloride |
2162149-24-6 | 99.85% | 1mg |
¥2181 | 2024-07-20 | |
Ambeed | A1399126-10mg |
(S)-6-Hydroxy-2,5,7,8-tetramethyl-N-((R)-piperidin-3-yl)chromane-2-carboxamide hydrochloride |
2162149-24-6 | 98% | 10mg |
$800.0 | 2024-04-21 |
Sonlicromanol hydrochloride 関連文献
-
Man Du,Baolong Huo,Mengwen Li,Ao Shen,Xue Bai,Yaru Lai,Jiemin Liu,Yunxu Yang RSC Adv., 2018,8, 32497-32505
-
2. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
-
Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
-
Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
-
Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
-
Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
-
En-Cui Yang,Zhong-Yi Liu,Xiao-Yun Wu,Xiao-Jun Zhao Chem. Commun., 2011,47, 8629-8631
-
Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
-
Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
Sonlicromanol hydrochlorideに関する追加情報
Sonlicromanol Hydrochloride: A Comprehensive Overview
Sonlicromanol hydrochloride, identified by the CAS number 2162149-24-6, is a compound that has garnered significant attention in the fields of pharmacology and medicinal chemistry. This compound, often referred to as Sonlicromanol HCl, is a derivative of chromanol, a class of compounds known for their potential therapeutic applications. Recent studies have highlighted its promising properties in various biological systems, making it a subject of intense research interest.
The chemical structure of Sonlicromanol hydrochloride consists of a chroman ring system with specific substituents that confer unique pharmacological properties. These structural features enable the compound to interact with cellular pathways involved in inflammation, oxidative stress, and neurodegenerative processes. Researchers have employed advanced computational methods, such as molecular docking and dynamics simulations, to elucidate the binding mechanisms of Sonlicromanol HCl with target proteins. These studies have provided valuable insights into its potential as a therapeutic agent.
Recent advancements in the understanding of Sonlicromanol hydrochloride's pharmacokinetics have been documented in peer-reviewed journals. Studies conducted in preclinical models reveal that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. This suggests that Sonlicromanol HCl has the potential for oral administration, which is a significant advantage in drug development.
The therapeutic potential of Sonlicromanol hydrochloride lies in its ability to modulate key signaling pathways associated with chronic inflammatory diseases and neurodegenerative disorders. For instance, research published in 2023 demonstrates that Sonlicromanol HCl can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This finding underscores its potential application in treating conditions like rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory properties, Sonlicromanol hydrochloride has shown promise in neuroprotective studies. Preclinical data indicate that the compound can mitigate oxidative stress and reduce neuronal damage in models of Parkinson's disease. These results are particularly encouraging given the lack of effective treatments for neurodegenerative disorders.
The synthesis of Sonlicromanol hydrochloride involves a multi-step process that incorporates advanced organic chemistry techniques. Researchers have optimized synthetic routes to enhance yield and purity, ensuring that the compound is suitable for preclinical and clinical studies. The development of scalable synthesis methods is crucial for advancing this compound towards regulatory approval.
As interest in Sonlicromanol hydrochloride continues to grow, collaborations between academic institutions and pharmaceutical companies are fostering further exploration into its therapeutic applications. Ongoing clinical trials are evaluating the safety and efficacy of this compound in human subjects, with preliminary results expected to be published soon.
In conclusion, Sonlicromanol hydrochloride, CAS No. 2162149-24-6, represents a promising candidate in drug development due to its unique pharmacological properties and potential applications in treating inflammatory and neurodegenerative diseases. Continued research will undoubtedly shed more light on its mechanisms of action and pave the way for its clinical use.
2162149-24-6 (Sonlicromanol hydrochloride) Related Products
- 1185294-37-4((4-Isopropyl-1,2,3-thiadiazol-5-yl)methylamine Hydrochloride)
- 2639449-44-6(5-chloro-3-ethyl-1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide)
- 1805282-43-2(2-(Chloromethyl)-5-(difluoromethyl)-6-(trifluoromethoxy)pyridine-3-carboxylic acid)
- 2228082-06-0(1-2-(methoxymethyl)oxan-2-ylcyclopropan-1-ol)
- 29125-24-4((2S)-2-chloro-2-phenylacetic acid)
- 851948-11-3(ethyl 5-(2-ethoxybenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno3,4-dpyridazine-1-carboxylate)
- 1115871-66-3(3-(N-methyl4-methoxybenzenesulfonamido)-N-{[3-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide)
- 1049229-20-0(2-(ethylsulfanyl)-4-phenyl-1,3-thiazol-5-amine)
- 887883-81-0(N-(2,4-dimethoxyphenyl)-3-(2-ethylbutanamido)-1-benzofuran-2-carboxamide)
- 2171836-82-9(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-3-methylpiperidine-4-carboxylic acid)
